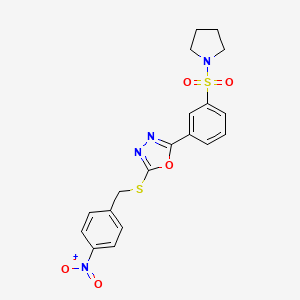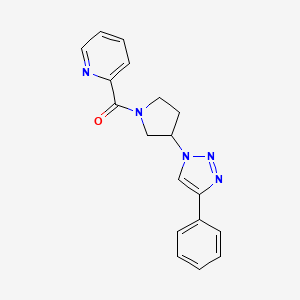
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule. It contains a pyrrolidinyl group, a phenyl group, a triazolyl group, and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The phenyl, triazole, and pyridine rings contribute to the compound’s aromaticity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- P2X7 Antagonist for Mood Disorders : This compound class has been explored for its potential in treating mood disorders. A dipolar cycloaddition reaction developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists showed that certain compounds had robust P2X7 receptor occupancy at low doses in rats, indicating potential for the treatment of mood disorders (Chrovian et al., 2018).
- Antimicrobial Activity : Another study synthesized derivatives of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and found that most compounds showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Organic Synthesis and Chemistry
- Synthesis of Low-Cost Emitters : 1,3-Diarylated imidazo[1,5-a]pyridine derivatives, synthesized in high yields, demonstrated remarkable Stokes' shift range and variable quantum yields, suggesting applications in low-cost luminescent materials (Volpi et al., 2017).
- Corrosion Inhibition for Mild Steel : Triazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium, showing potential for industrial applications (Ma et al., 2017).
Material Science and Engineering
- Optical Properties and Luminescent Materials : The synthesis of imidazo[1,5-a]pyridine derivatives with large Stokes' shifts and high quantum yields presents opportunities for creating low-cost luminescent materials for various applications (Volpi et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
For instance, some 1,2,3-triazole derivatives have shown inhibitory potential against carbonic anhydrase-II . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Given the potential inhibitory action on enzymes like carbonic anhydrase-ii , it can be inferred that the compound may affect pathways regulated by these enzymes.
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound structure could potentially improve the pharmacokinetics, pharmacological, and toxicological properties of the compound .
Result of Action
Some 1,2,3-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Eigenschaften
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(16-8-4-5-10-19-16)22-11-9-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-8,10,13,15H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQHMHOCPRFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

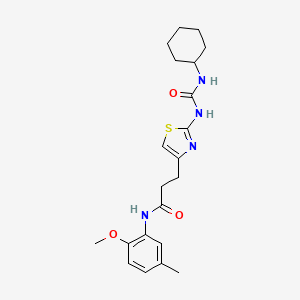
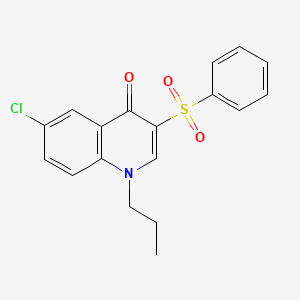
![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)
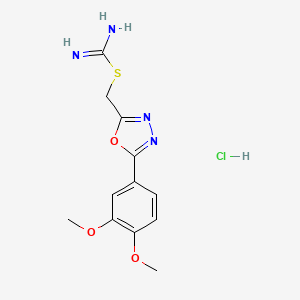


![Methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2841510.png)
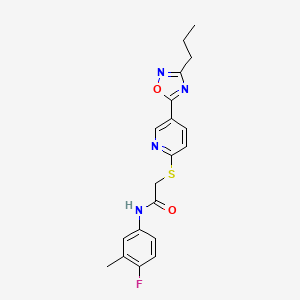
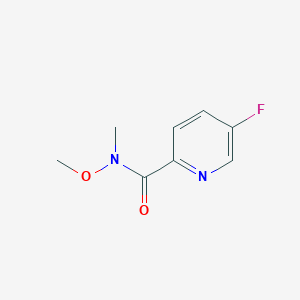
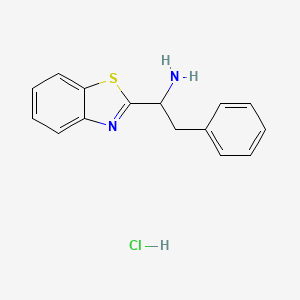
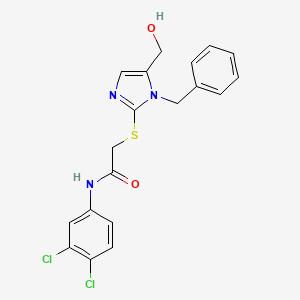

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2841521.png)
